N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide
Overview
Description
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as MOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MOB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is not fully understood. However, it is believed to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response and tumor growth. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion.
Advantages and Limitations for Lab Experiments
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity in various cell lines and animal models. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability.
Future Directions
There are several future directions for N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide research. One potential direction is the development of this compound-based combination therapies for cancer treatment. This compound has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Another future direction is the investigation of this compound's potential as an anti-inflammatory agent for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of this compound analogs with improved solubility and bioavailability could further enhance its therapeutic potential.
Scientific Research Applications
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-4-8-13(12)17(21)18-11-16(20)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIETJIYHLXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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